3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzothiazole ring, a chlorophenoxy group, and an ethyl linkage, which contribute to its unique chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
The compound 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown potential threshold effects, as well as possible toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazoles with various functional groups.
Scientific Research Applications
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: It can induce oxidative stress and apoptosis in cancer cells, contributing to its cytotoxic effects. .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with a similar chlorophenoxy group.
2-(4-Chlorophenoxy)ethylamine: A compound with a similar ethyl linkage and chlorophenoxy group.
Benzothiazole derivatives: Compounds with a benzothiazole ring, used in various applications including dyes and pharmaceuticals
Uniqueness
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one is unique due to its combination of a benzothiazole ring, chlorophenoxy group, and ethyl linkage, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in diverse research and industrial applications .
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFPRJMEPDPPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.